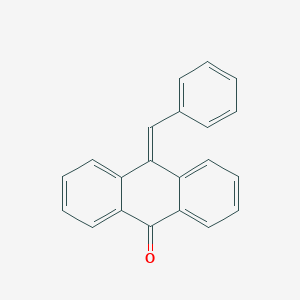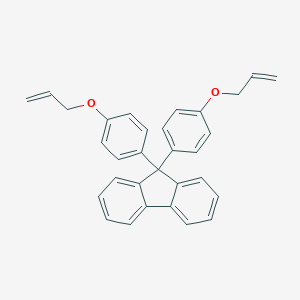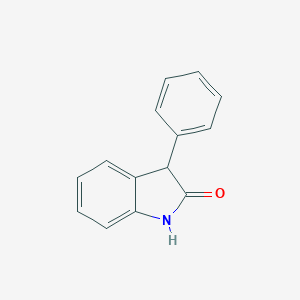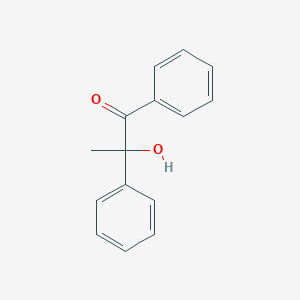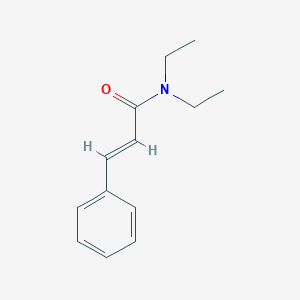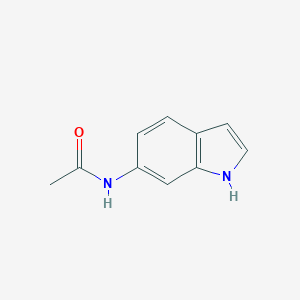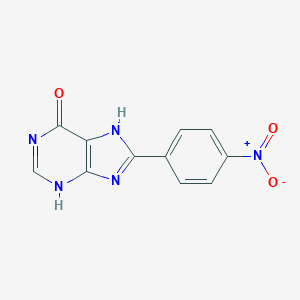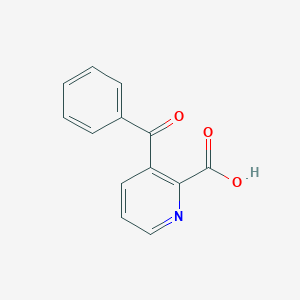
3-Benzoylpicolinic acid
Overview
Description
3-Benzoylpicolinic acid is a chemical compound with the molecular formula C13H9NO3 . It is an endogenous metabolite of L-tryptophan (TRP) that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
Synthesis Analysis
The synthesis of this compound has been studied in the context of its anticancer activity and cytotoxicity. For instance, it has been used in the formation of a novel ruthenium complex, [Ru(bpy)2(bzpic)2]2+, where bpy = 2,2ʹ-bipyridine and bzpic = this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoyl group attached to the 3-position of a picolinic acid molecule . The molecular weight of this compound is 227.21 g/mol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 227.21 g/mol, a monoisotopic mass of 227.058243 Da, and a complexity of 297 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .
Scientific Research Applications
Synthesis and Hypoglycemic Activity of Derivatives : A study by Blank et al. (1977) in the Journal of Medicinal Chemistry investigated derivatives of 3-mercaptopicolinic acid, closely related to 3-Benzoylpicolinic acid, for hypoglycemic activity. They found that compounds with increased lipid solubility had significant potency in reducing blood sugar levels, highlighting potential applications in diabetes treatment Blank et al. (1977).
Anticonvulsant Properties of Derivatives : Kane et al. (1990), in their research published in the Journal of Medicinal Chemistry, explored the anticonvulsant activity of this compound derivatives. They found that some compounds exhibited significant activity against seizures in mice, indicating potential uses in epilepsy treatment Kane et al. (1990).
Comparison with Valproic Acid in Anticonvulsant Effects : Gaydukov et al. (2020) in Medicinal Chemistry Research compared new derivatives of 3- and 4-Benzoylpyridines oxime with valproic acid for their anticonvulsant effects. They discovered these compounds had pronounced anticonvulsant activity with superiority over valproic acid, suggesting applications in neurological disorders Gaydukov et al. (2020).
Benzoic Acid Derivatives in Food and Additives : Del Olmo et al. (2017) in Critical Reviews in Food Science and Nutrition reviewed the use of benzoic acid and its derivatives, including this compound, as preservatives and flavoring agents in food, cosmetics, and pharmaceuticals. This highlights its potential applications in these industries Del Olmo et al. (2017).
Use in Corrosion Inhibition : Chafiq et al. (2020) in Materials Chemistry and Physics examined the use of benzoyl derivatives as corrosion inhibitors. Their study suggests potential applications of this compound in protecting metals from corrosion in acidic environments Chafiq et al. (2020).
Fluorogenic Reagent for Amines Analysis : Beale et al. (1989) in Talanta synthesized and characterized 3-Benzoyl-2-quinolinecarboxaldehyde, a compound related to this compound, as a reagent for analyzing primary amines. This indicates potential use in analytical chemistry Beale et al. (1989).
Detection of Anthrax Biomarker : Shen et al. (2020) in the Journal of Materials Chemistry C utilized derivatives of picolinic acid, similar to this compound, for detecting anthrax biomarkers. This research suggests applications in biosensing and public health safety Shen et al. (2020).
Synthesis of Novel Benzoxazole Derivatives for Antimicrobial Activity : Ertan-Bolelli et al. (2016) in Medicinal Chemistry Research synthesized derivatives of benzoxazoles, including those related to this compound, and evaluated their antimicrobial activities. This points to potential applications in developing new antimicrobial agents Ertan-Bolelli et al. (2016).
Safety and Hazards
Mechanism of Action
Target of Action
3-Benzoylpicolinic acid is a derivative of picolinic acid . Picolinic acid primarily targets zinc finger proteins (ZFPs) . ZFPs play a crucial role in viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
As a therapeutic agent, this compound, like picolinic acid, works by binding to zinc finger proteins (ZFPs). This binding changes their structures and disrupts zinc binding, thereby inhibiting function . This interaction with ZFPs affects both viral replication and normal cell functions .
Biochemical Pathways
It plays a key role in zinc transport
Result of Action
Picolinic acid has been shown to be an anti-viral in vitro and in vivo . Given that this compound shares a similar mechanism of action, it may also exhibit anti-viral properties.
Biochemical Analysis
Biochemical Properties
It is known that picolinic acid, a related compound, plays a key role in zinc transport This suggests that 3-Benzoylpicolinic acid may also interact with enzymes, proteins, and other biomolecules in a similar manner
Cellular Effects
Related compounds such as picolinic acid have been shown to exhibit antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . This suggests that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that picolinic acid, a related compound, inhibits enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . It is possible that this compound exerts its effects at the molecular level through similar mechanisms.
Properties
IUPAC Name |
3-benzoylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERHKEWRHQIXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352454 | |
| Record name | 3-Benzoylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64362-32-9 | |
| Record name | 3-Benzoylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Benzoylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Benzoylpicolinic acid interesting for anticancer research?
A1: While this compound itself hasn't been extensively studied for its direct anticancer properties, its incorporation into metal complexes, particularly with ruthenium, shows promise. [] In the study by [], this compound acts as a ligand, binding to a ruthenium(II)-bipyridine center to form the complex [Ru(bpy)2(bzpic)2]2+ (bpy = 2,2ʹ-bipyridine and bzpic = this compound). This complex exhibited promising in vitro antiproliferative activity against the SK-MEL-28 melanoma cell line. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
